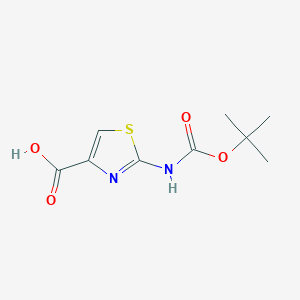

2-Boc-aminothiazole-4-carboxylic acid

Descripción general

Descripción

2-Boc-aminothiazole-4-carboxylic acid is a derivative of 2-aminothiazole, which is a compound that has been extensively studied due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids has been developed, leading to the synthesis of 1,4-benzothiazines. This process involves a cascade reaction through decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, which could potentially be applied to the synthesis of 2-Boc-aminothiazole-4-carboxylic acid derivatives .

Molecular Structure Analysis

Molecular co-crystals of 2-aminothiazole derivatives have been prepared and characterized, which include the study of their crystal structures using X-ray diffraction methods. These structures display hydrogen-bonding patterns that are significant for understanding the molecular interactions and properties of 2-Boc-aminothiazole-4-carboxylic acid .

Chemical Reactions Analysis

The reactivity of similar Boc-protected amino acid derivatives has been demonstrated in the synthesis of various heterocyclic systems. For example, 4-(Boc-amino)-1H-1,2,3-triazolecarbothioamides have been used to synthesize a new heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine system, indicating that Boc-protected amino thiazoles can participate in complex chemical reactions to form diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives have been analyzed through various techniques such as IR spectroscopy, NMR, DSC, and XRD. These studies have revealed the presence of solvent-assisted tautomerism and proton transfer in the thiazole moiety, which are important considerations for the properties of 2-Boc-aminothiazole-4-carboxylic acid. Additionally, the formation of robust supramolecular synthons and the role of non-conventional hydrogen bonds have been highlighted, which are critical for understanding the compound's behavior in different environments .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

2-Boc-aminothiazole-4-carboxylic acid plays a crucial role in the synthesis of various biologically active compounds and pharmaceutical intermediates. It is employed in the synthesis of triazole-based scaffolds for medicinal chemistry, which include peptidomimetics and HSP90 inhibitors with high biological activity (Ferrini et al., 2015). Additionally, it serves as an intermediate in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are frequently used in drug discovery projects (Havel et al., 2018).

Structural and Conformational Studies

The compound is also significant in structural and conformational studies of novel di- and tripeptide mimetics containing oxazole and thiazole. X-ray crystal structures of its Boc-protected derivatives reveal insights into the conformational properties of these compounds, useful in peptide mimetics research (Kaiser et al., 2000).

Photoinitiated Electron Transfer Studies

In the field of photochemistry, derivatives of 2-Boc-aminothiazole-4-carboxylic acid are synthesized for incorporation into peptide assemblies. These assemblies are then studied for photoinitiated electron or energy transfer, contributing significantly to our understanding of light-harvesting processes (McCafferty et al., 1995).

Enzyme Catalysis in Synthesis

It also finds application in enzyme-catalyzed synthesis processes. For example, lipase-catalyzed regioselective lactamization uses derivatives of 2-Boc-aminothiazole-4-carboxylic acid in the synthesis of N-Boc oxazepane-carboxylic acid, a process crucial for pharmaceutical synthesis (Aurell et al., 2014).

Synthesis of Fluorinated Heterocyclic Amino Acids

Its derivatives are also vital in the synthesis of fluorinated heterocyclic amino acids, which are increasingly important in medicinal chemistry due to their potential as building blocks (Van Hende et al., 2009).

Molecular Adducts and Hydrogen-Bonding Studies

Moreover, the compound is used in the formation of molecular adducts with carboxylic-acid-substituted heterocyclics. These adducts are characterized using X-ray diffraction methods, contributing to the understanding of hydrogen-bonding patterns in molecular structures (Lynch et al., 1999).

Safety And Hazards

2-Boc-aminothiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSRJPUYPNQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363593 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-aminothiazole-4-carboxylic acid | |

CAS RN |

83673-98-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)